4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine
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Overview
Description
4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The oxazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.
Coupling with Morpholine: Finally, the piperidine derivative is coupled with morpholine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine and piperidine rings can enhance binding affinity and specificity. The oxazole ring may participate in hydrogen bonding and π-π interactions, contributing to the overall activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}pyrrolidine
- **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}piperazine
- **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}thiomorpholine
Uniqueness
The uniqueness of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity due to the presence of the morpholine ring.
Properties
Molecular Formula |
C15H23N3O5S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H23N3O5S/c1-11-14(12(2)23-16-11)24(20,21)18-5-3-13(4-6-18)15(19)17-7-9-22-10-8-17/h13H,3-10H2,1-2H3 |
InChI Key |
BVXWOSBREAYXSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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